Arsenobetaine

概要

説明

準備方法

合成経路と反応条件: アルセノベタインは、トリメチルアルシンから合成することができます。 このプロセスは、トリメチルアルシンを制御された条件下でクロロ酢酸と反応させてアルセノベタインを生成することを含みます . この反応は通常、水などの溶媒を必要とし、室温で行われます。

工業生産方法: 工業環境では、アルセノベタインはしばしば高純度の粉末として生成されます。 その後、粉末を水に溶解して標準溶液を作成します。 これらの溶液中のアルセノベタインの濃度は、誘導結合プラズマ質量分析法(ICP-MS)、誘導結合プラズマ発光分光法(ICP-OES)、黒鉛炉原子吸光分光法(GFAAS)、液体クロマトグラフィーとICP-MSの組み合わせ(LC-ICP-MS)などのさまざまな分析技術を使用して決定されます .

化学反応の分析

反応の種類: アルセノベタインは、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

酸化: アルセノベタインは、過酸化水素や過マンガン酸カリウムなどの強力な酸化剤を使用して、酸性条件下でアルセネートに酸化することができます.

還元: アルセノベタインのアルセナイトへの還元は、水素化ホウ素ナトリウムなどの還元剤をアルカリ性媒体中で使用して達成することができます.

主要な生成物: これらの反応から形成される主要な生成物には、アルセネート、アルセナイト、および使用される特定の試薬と条件に応じてさまざまな置換ヒ素化合物があります .

4. 科学研究への応用

アルセノベタインは、科学研究において幅広い用途を持っています。

科学的研究の応用

Chemical Properties and Biotransformation

Arsenobetaine is characterized by its solubility and stability in biological systems. It is primarily formed through the methylation of inorganic arsenic compounds by marine microorganisms, highlighting its biological significance. Studies have demonstrated that AsB can undergo biotransformation in mammals, converting to inorganic arsenic species such as arsenate (As(V)) under certain conditions . This transformation raises concerns about potential health risks associated with long-term AsB consumption.

Environmental Monitoring

1. Detection of this compound in Marine Ecosystems

this compound serves as a biomarker for assessing arsenic contamination in marine environments. Its presence in fish tissues can indicate the bioavailability of arsenic in aquatic ecosystems. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are commonly employed to quantify AsB levels in environmental samples .

2. Role in Arsenic Cycling

Research has shown that AsB plays a role in the global arsenic cycle, particularly within marine food webs. It is considered a significant end product of arsenic metabolism in marine organisms, which influences the distribution and bioaccumulation of arsenic in higher trophic levels . Understanding this cycling is crucial for evaluating environmental health and safety.

Health Research

1. Toxicology Studies

Despite being classified as non-toxic, this compound's metabolic pathways warrant investigation due to potential health implications. Studies have indicated that while AsB is minimally metabolized in humans, it may still contribute to overall arsenic exposure through dietary sources . The investigation of its effects on human health continues to be a vital area of research.

2. Cancer Risk Assessment

Epidemiological studies have explored the relationship between inorganic arsenic exposure and cancer risk. While AsB itself is not directly linked to carcinogenicity, its biotransformation products may pose risks. Research indicates that understanding the metabolism of AsB could provide insights into mitigating arsenic-related health issues .

Case Studies

1. Biodegradation Studies

A notable study examined the biodegradation of this compound in a mouse model, revealing significant bioaccumulation and conversion to inorganic arsenic forms. This research highlights the importance of gut microbiota in mediating AsB metabolism, emphasizing the need for further exploration of microbial interactions with organoarsenic compounds .

2. This compound Amide Discovery

Recent findings identified a novel form of this compound—this compound amide—in various mushroom species. This discovery suggests potential new pathways for arsenic metabolism and accumulation in terrestrial organisms, expanding our understanding of organoarsenic compounds beyond marine environments .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Environmental Monitoring | Detection of AsB as a biomarker for arsenic contamination | Quantified using HPLC-MS; indicates bioavailability |

| Toxicology | Investigating health impacts and metabolic pathways | Minimal metabolism observed; potential risks remain |

| Cancer Risk Assessment | Exploring links between AsB and cancer risk from inorganic arsenic exposure | Biotransformation products may pose risks |

| Biodegradation | Studying AsB degradation processes in mammals | Gut microbiota plays a significant role |

| Novel Discoveries | Identification of new forms like this compound amide | Expands understanding of organoarsenic compounds |

作用機序

アルセノベタインは、主に海洋生物におけるヒ素の解毒における役割を通じてその効果を発揮します。 尿素が窒素代謝で機能するのと同じように、アルセノベタインは無毒の廃棄物化合物として機能すると考えられています . アルセノベタインの生合成には、アルセノシュガーの分解、それに続くメチル化と酸化のプロセスが含まれます . これらのプロセスに関与する分子標的と経路は現在も調査中ですが、アルセノベタインは特定の微生物において浸透圧ストレスと温度極値に対する細胞保護を提供することが知られています .

類似の化合物:

アルセノコリン: 海洋生物に見られるもう1つの有機ヒ素化合物ですが、アルセノベタインほど一般的ではありません.

アルセノシュガー: これらはアルセノベタインの生合成における前駆体であり、海藻に含まれています.

トリメチルアルシン: アルセノベタインと比較して毒性が強い揮発性有機ヒ素化合物.

アルセノベタインの独自性: アルセノベタインは、その無毒性と海洋生物におけるその普及のためにユニークです。 他の有機ヒ素化合物とは異なり、ヒトや動物に大きな健康上のリスクをもたらしません . その安定性と非反応性は、さまざまな科学および産業用途での使用に適した候補となっています .

類似化合物との比較

Arsenocholine: Another organoarsenic compound found in marine organisms, but it is less common than arsenobetaine.

Arsenosugars: These are precursors in the biosynthesis of this compound and are found in marine algae.

Trimethylarsine: A volatile organoarsenic compound that is more toxic compared to this compound.

Uniqueness of this compound: this compound is unique due to its non-toxic nature and its prevalence in marine organisms. Unlike other organoarsenic compounds, it does not pose significant health risks to humans and animals . Its stability and non-reactivity make it an ideal candidate for use in various scientific and industrial applications .

生物活性

Arsenobetaine (AsB) is a prominent organoarsenic compound primarily found in marine organisms, particularly seafood. Historically considered non-toxic, recent studies have revealed its complex biological activity and potential health implications. This article delves into the biological activity of this compound, exploring its biosynthesis, metabolic pathways, and interactions with biological systems.

This compound is synthesized from arsenocholine through a series of enzymatic reactions. The biosynthetic pathway involves the conversion of choline to glycine betaine, which subsequently leads to the formation of this compound. This process highlights the organism's ability to detoxify arsenic by transforming it into a less harmful form.

| Property | Value |

|---|---|

| Molecular Formula | CHAsO |

| Molecular Weight | 181.10 g/mol |

| Solubility | Water-soluble |

| Toxicity | Low |

2. Metabolism and Biotransformation

Recent research indicates that this compound can undergo biotransformation in the mammalian gut, leading to the production of more toxic inorganic arsenic species. A study conducted by the University of Bern demonstrated that gut microbiota play a crucial role in this metabolic process. Mice with a diverse gut microbiome showed higher accumulation of arsenic compared to germ-free mice when fed this compound-rich diets .

Case Study: Gut Microbiome Influence on this compound Metabolism

- Objective : To assess how different gut microbiomes affect this compound metabolism.

- Method : Three groups of mice (germ-free, conventional, and gnotobiotic) were fed diets high in this compound.

- Findings : Conventional mice exhibited significant accumulation of toxic arsenic compounds, suggesting that gut bacteria can transform this compound into more harmful forms .

3. Biological Effects and Health Implications

This compound's role as an endocrine disruptor has been investigated concerning pancreatic β-cell function. A study analyzing urine samples indicated a non-linear relationship between urinary this compound levels and β-cell function assessed by HOMA-β index, particularly in males . This suggests that while this compound is less toxic than inorganic arsenic, it may still influence metabolic processes.

Table 2: Association Between Urinary this compound and β-Cell Function

| Urinary AsB Quartile | HOMA-β Index (Mean ± SD) |

|---|---|

| 1st Quartile | 105 ± 15 |

| 2nd Quartile | 98 ± 12 |

| 3rd Quartile | 92 ± 10 |

| 4th Quartile | 85 ± 8 |

4. Environmental Impact and Safety Concerns

Despite its low toxicity, the environmental persistence of arsenic compounds raises concerns about long-term exposure through seafood consumption. Studies indicate that while this compound is excreted unchanged in urine, it can be transformed into more toxic species within the gastrointestinal tract . This transformation poses risks not only to human health but also to ecosystems where these compounds accumulate.

5. Conclusion

This compound serves as an intriguing subject for ongoing research due to its dual nature as a potentially beneficial compound in detoxifying arsenic while also posing risks through metabolic transformation. Understanding its biological activity is crucial for assessing dietary exposure and developing guidelines for safe consumption of seafood.

特性

IUPAC Name |

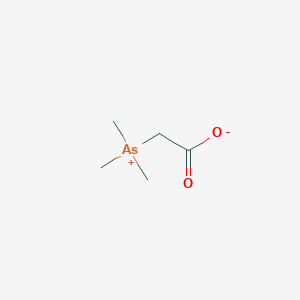

2-trimethylarsoniumylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11AsO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTHHTGLGVZZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052833 | |

| Record name | Arsenobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64436-13-1 | |

| Record name | Arsenobetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64436-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064436131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Carboxymethyl)trimethylarsonium hydroxide inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENOBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC1LS4V3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 210 °C | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。